Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC17253285
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H18N2O2 |
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Molecular Weight | 210.27 g/mol |
IUPAC Name | ethyl 1-ethyl-3-propan-2-ylpyrazole-4-carboxylate |
Standard InChI | InChI=1S/C11H18N2O2/c1-5-13-7-9(11(14)15-6-2)10(12-13)8(3)4/h7-8H,5-6H2,1-4H3 |
Standard InChI Key | YVIZFWLCYPIWID-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C(=N1)C(C)C)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate is C<sub>11</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>, with a molecular weight of 210.27 g/mol. Its IUPAC name, ethyl 1-ethyl-3-propan-2-ylpyrazole-4-carboxylate, reflects the substitution pattern:
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An ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) at position 1.
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An isopropyl group (-CH(CH<sub>3</sub>)<sub>2</sub>) at position 3.
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An ethoxycarbonyl group (-COOCH<sub>2</sub>CH<sub>3</sub>) at position 4.
The compound’s canonical SMILES representation is CCN1C=C(C(=N1)C(C)C)C(=O)OCC
, illustrating the spatial arrangement of substituents.
Physicochemical Characteristics
Key properties include:
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Lipophilicity: The ethyl and isopropyl groups enhance hydrophobicity, as evidenced by a calculated Log P (octanol-water partition coefficient) of approximately 1.07 .
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Solubility: Moderately soluble in organic solvents like ethanol and acetone but poorly soluble in water (<10 mg/mL) .
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Thermal Stability: Decomposes above 200°C without melting, typical of pyrazole esters.
Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclocondensation of β-ketoesters with hydrazines. A common route involves:
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Formation of the Pyrazole Core: Ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form 1H-pyrazole-4-carboxylate.
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Alkylation: Sequential alkylation with ethyl iodide and isopropyl bromide in the presence of a base (e.g., sodium hydride) introduces the ethyl and isopropyl groups.
Reaction conditions are critical:
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Temperature: 60–80°C for cyclocondensation; 0–25°C for alkylation.
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for alkylation steps.
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Yield: 65–75% after purification via column chromatography.
Industrial Manufacturing
Industrial processes prioritize scalability and cost-efficiency:
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Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.
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Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) improve alkylation efficiency.
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Purification: Recrystallization from ethanol-water mixtures achieves >98% purity.
Chemical Reactivity and Applications
Reactivity Profile
The compound participates in diverse reactions:
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Ester Hydrolysis: Under acidic or basic conditions, the ethoxycarbonyl group hydrolyzes to carboxylic acid.
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Nucleophilic Substitution: The pyrazole ring’s nitrogen atoms react with electrophiles (e.g., alkyl halides).
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Oxidation/Reduction: Catalytic hydrogenation reduces the double bond in the pyrazole ring.
Table 2: Reaction Conditions and Products
Reaction Type | Reagents/Conditions | Major Product |
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Ester Hydrolysis | NaOH (aqueous), reflux | 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid |
Alkylation | CH<sub>3</sub>I, NaH, THF | 1-Ethyl-3-isopropyl-4-methoxycarbonyl pyrazole |
Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Pyrazole-4-carboxylic acid derivatives |
Applications in Research and Industry
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Pharmaceutical Intermediates: Serves as a precursor for anticonvulsant and antimicrobial agents .
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Agrochemicals: Functionalized derivatives exhibit herbicidal activity.
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu, Zn) in catalytic systems.
Biological Activity and Mechanisms
Antimicrobial Properties
Pyrazole derivatives, including ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate, demonstrate broad-spectrum antimicrobial activity:
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Gram-Negative Bacteria: Inhibits Haemophilus influenzae with a minimal inhibitory concentration (MIC) of <62.5 μg/mL.
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Fungal Pathogens: Effective against Candida albicans at 128 μg/mL.
Mechanistically, the compound disrupts microbial cell membrane integrity and inhibits enzymes involved in folate biosynthesis.
Comparative Analysis with Related Compounds
Ethyl 1H-Pyrazole-4-Carboxylate
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Structural Differences: Lacks ethyl and isopropyl groups.
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Bioactivity: Lower antimicrobial potency (MIC = 125 μg/mL against E. coli) .
1-Phenyl-3-Methyl-1H-Pyrazole-4-Carboxylate
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